4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
4,4,6,8-Tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a nitrogen-containing heterocyclic compound characterized by a fused pyrrolo-quinoline core with four methyl substituents. This compound is synthesized via modified Stolle methods involving oxalyl chloride and substituted hydroquinolines, avoiding traditional Lewis acid catalysts . Its structural complexity and substituent arrangement confer unique physicochemical properties, making it a subject of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)14(16)18/h5-6,9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVGYORQQHBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of pyrroloquinoline-1,2-dione with various reagents under controlled conditions. For instance, the reaction of pyrroloquinoline-1,2-dione with thiosemicarbazide in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom in the pyrroloquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its anticoagulant activity
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which are crucial in the blood clotting cascade . The compound binds to these factors, preventing their activity and thus exerting an anticoagulant effect.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the pyrroloquinoline-dione family, differing from analogs in substituent type, position, and saturation. Key structural analogs include:
Key Differences :
- Saturation : Partial saturation in the 5,6-dihydro moiety distinguishes it from fully aromatic indole derivatives, influencing conjugation and electronic properties .
Reactivity Profiles
- Oxidation: The target compound undergoes selective oxidation to form oxazinoquinolinediones, whereas 6-phenyl analogs show resistance due to steric bulk .
- Functionalization: Multiple reaction centers (e.g., ketone, dihydro moiety) enable diverse modifications, such as spirocyclic thiazolidinone formation .
Comparative Bioactivity
Unique Advantages :
- Versatility : The tetramethyl derivative’s multiple reactive sites allow tailored modifications for drug discovery, unlike simpler triazole or indole analogs .
- Stability : Methyl groups enhance metabolic stability compared to unsaturated analogs, as seen in pharmacokinetic studies .
Biological Activity
4,4,6,8-Tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its anticoagulant properties and its ability to inhibit specific blood coagulation factors. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrroloquinoline core with multiple fused rings. The molecular formula is , and it possesses a CAS number of 674363-06-5. The presence of tetramethyl groups enhances its stability and potentially its biological activity.
The primary mechanism of action for this compound involves the inhibition of blood coagulation factors Xa and XIa. These factors play crucial roles in the coagulation cascade, and their inhibition can lead to therapeutic applications in anticoagulation therapy.
Anticoagulant Activity
Research has demonstrated that this compound exhibits significant anticoagulant activity. A recent study evaluated various derivatives of pyrroloquinoline compounds for their inhibitory effects on coagulation factors. The results indicated that this compound showed effective inhibition with IC50 values ranging from 2.28 to 3.70 μM against factor Xa .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 2.28 - 3.70 | Factor Xa |
| Other derivatives | Varies | Factor XIa |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticoagulant Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced thrombus formation compared to control groups.
- In Vitro Studies : In vitro assays confirmed that the compound effectively inhibited factor Xa and XIa activities in a dose-dependent manner.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclization of substituted tetrahydroquinoline precursors. For example, Stolle-type reactions using oxalyl chloride in toluene under reflux (1–1.5 hours) have been reported to yield the pyrroloquinoline-dione core, albeit with byproducts like 1,1'-(1,2-dioxoethane-1,2-diyl)bis-tetrahydroquinoline (3:1 ratio). Post-reaction treatment with 20% NaOH removes acidic byproducts . To improve yields, consider:
- Gradual addition of reagents to control exothermicity.
- Selective oxidation using meta-chloroperbenzoic acid or sodium peroxodisulfate to isolate desired isomers .
- Validate purity via GC-MS and NMR, as described for structurally related compounds .
Q. How can NMR spectroscopy resolve structural ambiguities in pyrroloquinoline-dione derivatives?
- Methodological Answer : For compounds with overlapping signals (e.g., cis/trans isomerism in substituents), use 1D and 2D NMR (e.g., , , COSY, HSQC) to assign proton environments. For example, 1H NMR confirmed the cis-configuration of methyl groups in methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate by analyzing coupling constants and splitting patterns . If ambiguities persist, supplement with X-ray crystallography (e.g., as applied to piperidine-pyrroloquinoline hybrids ).
Advanced Research Questions
Q. How can conflicting data on reaction pathways for pyrroloquinoline-dione derivatives be reconciled?
- Methodological Answer : Contradictions often arise from competing cyclization mechanisms (e.g., acylation vs. Stolle-type reactions). To resolve this:
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify dominant pathways.
- Computational modeling : Use DFT calculations to compare activation energies of competing pathways .
- Byproduct analysis : Isolate and characterize side products (e.g., via acid-base partitioning ) to infer mechanistic deviations.
Q. What strategies optimize selective oxidation of pyrroloquinoline-dione derivatives to avoid undesired isomers?
- Methodological Answer : Oxidation conditions critically influence regioselectivity. For example:
- meta-Chloroperbenzoic acid favors 6,7-dihydro-1H,5H-[1,3]oxazinoquinoline-dione, while sodium peroxodisulfate in sulfuric acid produces its [1,4]oxazino isomer .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific oxidation sites.
- Temperature control : Lower temperatures (<50°C) reduce side reactions in sensitive heterocycles .
Q. How can computational tools predict the bioactivity of pyrroloquinoline-dione derivatives for medicinal chemistry applications?
- Methodological Answer :
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data from analogs (e.g., sulfonamide-pyrroloquinoline hybrids ).
- ADMET prediction : Use SwissADME or pkCSM to assess pharmacokinetic liabilities early in design .
Experimental Design and Data Analysis
Q. What analytical techniques are essential for characterizing pyrroloquinoline-dione derivatives in multi-step syntheses?
- Methodological Answer :
- HPLC-DAD/UV : Monitor reaction progress and quantify impurities (e.g., diastereomers) with C18 columns and acetonitrile/water gradients .
- High-resolution MS : Confirm molecular formulas (e.g., for C20H19NO2 derivatives ).
- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for applications in materials science .
Q. How should researchers address low reproducibility in pyrroloquinoline-dione syntheses across laboratories?
- Methodological Answer :
- Standardize protocols : Document exact reagent addition rates, solvent drying methods, and inert atmosphere conditions.
- Cross-validate with independent labs : Share intermediates for NMR/X-ray comparison .
- Statistical DoE : Use factorial design to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
Data Contradiction and Resolution
Q. Why do NMR spectra of structurally similar pyrroloquinoline-diones show conflicting coupling constants?
- Methodological Answer : Subtle conformational changes (e.g., ring puckering in dihydroquinoline moieties) can alter coupling constants. Resolve by:
- Variable-temperature NMR : Probe dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C vs. −40°C .
- Solid-state NMR : Compare solution and solid-state data to rule out solvent-induced artifacts .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
